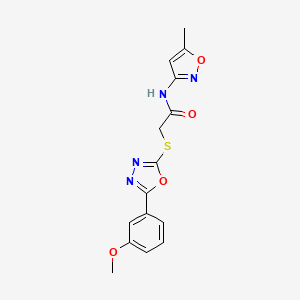![molecular formula C18H24N2O5 B2636675 Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate CAS No. 1902932-43-7](/img/structure/B2636675.png)
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is an organic compound with the molecular formula C16H21NO4 This compound features a complex structure that includes a benzyl group, an octahydrobenzo[b][1,4]dioxin moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate, which is then reacted with benzyl chloroformate and an appropriate amine under controlled conditions to form the desired carbamate compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with the formula C8H9NO2, used as a protected form of ammonia in organic synthesis.
Octahydrobenzo[b][1,4]dioxin derivatives: Compounds with similar structural features but different functional groups, used in various chemical and biological applications.
Uniqueness
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRLWTOKNSWFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
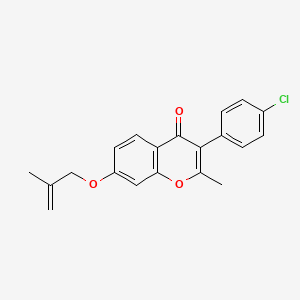
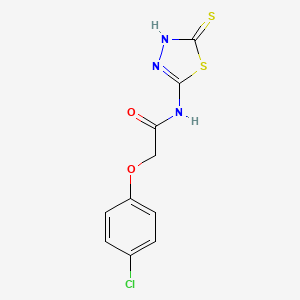
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![5-phenyl-4H-thieno[2,3-d]pyridazine](/img/structure/B2636602.png)
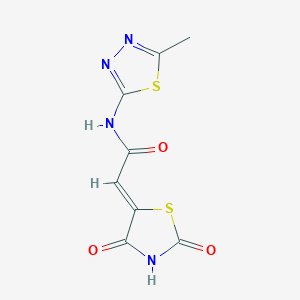

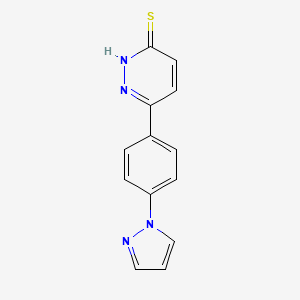

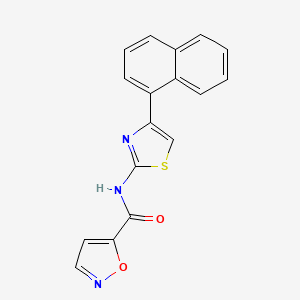
![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)
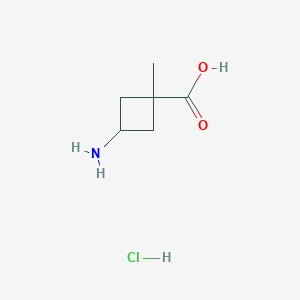
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2636614.png)
